molecular formula C4H5F5O B13564793 (R)-1,1,1,3,3-Pentafluorobutan-2-ol

(R)-1,1,1,3,3-Pentafluorobutan-2-ol

Cat. No.: B13564793
M. Wt: 164.07 g/mol
InChI Key: UNAFZLBJFTWWCP-UWTATZPHSA-N
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Description

®-1,1,1,3,3-Pentafluorobutan-2-ol is an organic compound characterized by the presence of five fluorine atoms and a hydroxyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1,1,3,3-Pentafluorobutan-2-ol typically involves the fluorination of butanol derivatives. One common method includes the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of ®-1,1,1,3,3-Pentafluorobutan-2-ol may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to ensure safety and efficiency, with measures in place to control the reaction temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

®-1,1,1,3,3-Pentafluorobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to yield different fluorinated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols.

Scientific Research Applications

®-1,1,1,3,3-Pentafluorobutan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ®-1,1,1,3,3-Pentafluorobutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to altered biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3-Pentafluoropropan-2-ol
  • 1,1,1,2,2-Pentafluorobutan-2-ol
  • 1,1,1,3,3-Pentafluoropentan-2-ol

Uniqueness

®-1,1,1,3,3-Pentafluorobutan-2-ol is unique due to its specific stereochemistry and the arrangement of fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C4H5F5O

Molecular Weight

164.07 g/mol

IUPAC Name

(2R)-1,1,1,3,3-pentafluorobutan-2-ol

InChI

InChI=1S/C4H5F5O/c1-3(5,6)2(10)4(7,8)9/h2,10H,1H3/t2-/m1/s1

InChI Key

UNAFZLBJFTWWCP-UWTATZPHSA-N

Isomeric SMILES

CC([C@H](C(F)(F)F)O)(F)F

Canonical SMILES

CC(C(C(F)(F)F)O)(F)F

Origin of Product

United States

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